Dihydromethysticin

Übersicht

Beschreibung

Dihydromethysticin is a bioactive kavalactone found in the kava plant (Piper methysticum). It is one of the six major kavalactones responsible for the pharmacological activity of kava extracts . This compound has been studied for its various biological effects, including analgesic, anticonvulsant, and anxiolytic properties .

Wissenschaftliche Forschungsanwendungen

Dihydromethysticin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and properties of kavalactones.

Biology: Investigated for its effects on biological systems, including its analgesic, anticonvulsant, and anxiolytic properties.

Medicine: Studied for its potential therapeutic applications in treating anxiety, pain, and convulsions.

Industry: Used in the formulation of dietary supplements and herbal remedies

Wirkmechanismus

Target of Action

Dihydromethysticin, a major kavalactone found in the kava plant, primarily targets the GABA A receptors and monoamine oxidase B . It also has marked activity on the induction of CYP3A23 .

Mode of Action

This compound acts as a positive allosteric modulator of the GABA A receptors . This means it enhances the effect of GABA at the receptor by increasing the receptor’s response to GABA. It also acts as a reversible inhibitor of monoamine oxidase B , an enzyme that breaks down monoamine neurotransmitters in the brain.

Biochemical Pathways

This compound affects several biochemical pathways. It blocks voltage-gated sodium ion channels and reduces excitatory neurotransmitter release due to blockade of calcium ion channels . It also shows affinity for CB₁ receptors within the endocannabinoid system . Furthermore, it suppresses the synthesis of the eicosanoid thromboxane A2, which antagonizes GABA A receptor function .

Pharmacokinetics

It is known that kavalactones, including this compound, exhibit a large volume of distribution with extensive tissue affinity and adequate mean residence time . Their lipophilic nature allows them to remain in the lipid membrane and potentially influence a variety of cell surface receptors .

Result of Action

In vitro, this compound possesses analgesic , anticonvulsant , and anxiolytic effects . These effects are likely due to its interaction with GABA A receptors and inhibition of monoamine oxidase B .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, both this compound and methysticin induce the hepatic enzyme CYP1A1, which increases the amount of the very highly carcinogenic benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide in the body (via the metabolism of benzo[a]pyrene) and may be responsible for some of the toxic effects associated with kava consumption . This suggests that the presence of certain environmental pollutants could potentially exaggerate the carcinogenicity and toxicity of these compounds .

Biochemische Analyse

Biochemical Properties

Dihydromethysticin has marked activity on the induction of CYP3A23 . It also induces the hepatic enzyme CYP1A1, which increases the amount of the very highly carcinogenic benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide in the body (via the metabolism of benzo[a]pyrene) .

Cellular Effects

In vitro, this compound possesses analgesic, anticonvulsant, and anxiolytic effects . It has been found to act as a GABA A receptor positive allosteric modulator . It also has marked activity on the induction of CYP3A23 .

Molecular Mechanism

This compound acts as a GABA A receptor positive allosteric modulator and as a reversible inhibitor of monoamine oxidase B . It also induces the hepatic enzyme CYP1A1 .

Temporal Effects in Laboratory Settings

The efficacy of this compound as an active kava phytochemical for prophylaxis of tobacco carcinogen nicotine-derived nitrosamine ketone (NNK)-induced mouse lung carcinogenesis was found to be dependent on the timing of this compound gavage ahead of NNK insult .

Metabolic Pathways

This compound undergoes demethylenation, oxidation, hydroxylation, glucuronidation, glutathionylation, and methylation as primary metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydromethysticin can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves the extraction of kava root followed by purification processes. The kava root is typically ground and subjected to solvent extraction to isolate the kavalactones. The extract is then purified using techniques such as chromatography to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dihydro-Methysticin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Dihydro-Methysticin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Dihydro-Methysticin in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auf dem Dihydro-Methysticin-Molekül auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen erfordern oft spezifische Katalysatoren und Lösungsmittel, um die Reaktion zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Dihydro-Methysticin zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Dihydro-Methysticin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Kavalactonen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, einschließlich seiner analgetischen, antikonvulsiven und anxiolytischen Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Angstzuständen, Schmerzen und Krämpfen untersucht.

Industrie: Wird in der Formulierung von Nahrungsergänzungsmitteln und pflanzlichen Heilmitteln verwendet

Wirkmechanismus

Dihydro-Methysticin entfaltet seine Wirkungen durch mehrere Mechanismen:

Modulation des GABA A-Rezeptors: Wirkt als positiver allosterischer Modulator von GABA A-Rezeptoren, verstärkt die GABAerge Neurotransmission und erzeugt anxiolytische und sedierende Wirkungen.

Hemmung der Monoaminoxidase B: Hemmt reversibel die Monoaminoxidase B, was zu seinen neuroprotektiven und stimmungsaufhellenden Wirkungen beitragen kann.

Vergleich Mit ähnlichen Verbindungen

Dihydro-Methysticin weist Ähnlichkeiten mit anderen Kavalactonen auf, wie zum Beispiel:

Dihydrokavain: Ähnlich wie Dihydro-Methysticin in seinen sedierenden Wirkungen, hat aber unterschiedliche chemische Eigenschaften und Reaktivität.

Dihydro-Methysticin ist einzigartig in seiner spezifischen Kombination von pharmakologischen Wirkungen und seiner Fähigkeit, mehrere molekulare Zielstrukturen zu modulieren, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

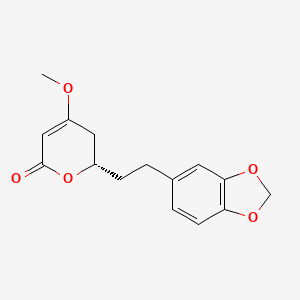

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314143 | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19902-91-1 | |

| Record name | (+)-Dihydromethysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromethysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromethysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.